
Thiomyristoyl
Vue d'ensemble
Description
Le Thiomyristoyle est un composé qui a suscité un intérêt considérable au sein de la communauté scientifique en raison de ses puissants effets inhibiteurs sur certaines enzymes, en particulier les sirtuines. Les sirtuines sont une famille de désacétylases dépendantes du NAD± impliquées dans divers processus biologiques, notamment le vieillissement, le métabolisme et le cancer. Le Thiomyristoyle est connu pour sa capacité à inhiber SIRT2 et SIRT6, ce qui en fait un outil précieux en recherche biochimique et pour des applications thérapeutiques potentielles .
Mécanisme D'action
Target of Action
Thiomyristoyl is a potent and specific inhibitor of the Sirtuin family of proteins, particularly SIRT2 . Sirtuins are a class of enzymes that possess Nicotinamide Adenine Dinucleotide (NAD+)-dependent protein lysine deacetylase activity . They play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions, such as cancer, metabolic disorders, and also cardiovascular and neurodegenerative diseases .
Mode of Action
This compound interacts with its target, SIRT2, by binding to a large hydrophobic pocket that can accommodate the myristoyl group . This interaction inhibits the deacetylase activity of SIRT2, leading to an increase in the acetylation of its substrate proteins . The replacement of the acetyl group with a this compound group forms a covalent and stable 1’-S-alkylimidate intermediate in the deacetylation reaction .
Biochemical Pathways
The inhibition of SIRT2 by this compound affects various biochemical pathways. Sirtuins regulate a variety of biological pathways, including gene silencing, DNA repair, chromosomal stability, and longevity . The inhibition of SIRT2 leads to changes in these pathways, affecting the physiological functions of the cell .
Pharmacokinetics
This compound peptides have been shown to be cell-permeable , suggesting that they can readily cross cell membranes to reach their target, SIRT2.
Result of Action
The inhibition of SIRT2 by this compound leads to various molecular and cellular effects. For instance, SIRT2 inhibition promotes c-Myc ubiquitination and degradation . This suggests that this compound could potentially be used to target certain c-Myc-driven cancers . Moreover, SIRT2 inhibition has been shown to induce cellular senescence and impair cell migration .
Action Environment
For instance, lifestyle factors such as smoking, body mass index, and iodine intake can influence sirtuin activity . Additionally, environmental pollutants can also disrupt sirtuin function . Therefore, it is plausible that similar factors could influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
Thiomyristoyl interacts with a variety of enzymes and proteins, most notably SIRT2. It inhibits acetyl-H3K9 peptide and NAD binding to SIRT2 and promotes c-Myc degradation in a dose-dependent manner .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It exhibits selective cytotoxicity with IC 50 values ranging from 8.4-36.8 and >50 μM for cancerous and non-cancerous cell lines, respectively . It decreases α-tubulin acetylation, a marker of SIRT2 activity, in a dose-dependent manner in MDA-MB-231 breast cancer cells while having no effect on the SIRT1 target p53 .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits acetyl-H3K9 peptide and NAD binding to SIRT2 and promotes c-Myc degradation in a dose-dependent manner .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits selective cytotoxicity in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Intratumor administration of this compound decreases tumor volume and increases areas of necrosis in an MDA-MB-231 mouse breast cancer xenograft model .
Metabolic Pathways
This compound is involved in the metabolic pathways of SIRT2, a histone deacetylase
Transport and Distribution
It is known that this compound is a potent and selective inhibitor of SIRT2 .
Subcellular Localization
It is known that this compound is a potent and selective inhibitor of SIRT2 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse des composés thiomyristoyle implique généralement la préparation d'un dérivé de lysine thiomyristoyle. Une méthode courante implique l'utilisation de Fmoc-Lys(thiomyristoyl)-OH comme bloc de constructionLe produit final est obtenu par synthèse peptidique en phase solide .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du thiomyristoyle ne soient pas largement documentées, l'approche générale impliquerait des techniques de synthèse peptidique à grande échelle. Ces méthodes incluraient probablement des synthétiseurs peptidiques automatisés et une chromatographie liquide haute performance (HPLC) pour la purification .
Analyse Des Réactions Chimiques
Types de réactions
Le Thiomyristoyle subit plusieurs types de réactions chimiques, notamment :
Désacylation : Les composés thiomyristoyle sont connus pour inhiber l'activité de désacylation des sirtuines, en particulier SIRT2 et SIRT6.
Hydrolyse : Le groupe thiomyristoyle peut être hydrolysé dans certaines conditions, conduisant à la libération d'acide myristique.
Réactifs et conditions communs
Réactif de Lawesson :
Protection Fmoc : Couramment utilisé en synthèse peptidique pour protéger les groupes amino.
Principaux produits formés
Les principaux produits formés à partir de réactions impliquant le thiomyristoyle comprennent les peptides désacétylés et l'acide myristique .
Applications de recherche scientifique
Le Thiomyristoyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l'activité de désacylation des sirtuines.
Industrie : Pourrait être utilisé dans le développement de nouveaux médicaments ciblant les sirtuines.
Mécanisme d'action
Le Thiomyristoyle exerce ses effets en inhibant l'activité de désacylation des sirtuines. Le composé se lie au site actif de l'enzyme, empêchant l'élimination des groupes acyle des résidus lysine. Cette inhibition affecte divers processus cellulaires régulés par les sirtuines, notamment l'expression génique, la réparation de l'ADN et le métabolisme .
Applications De Recherche Scientifique
Scientific Research Applications
Thiomyristoyl has diverse applications in scientific research:
Chemistry
- Tool Compound : this compound is utilized as a tool compound to investigate the deacylation activity of sirtuins, providing insights into their biochemical pathways and interactions with substrates.
Biology
- Cellular Processes : The compound plays a crucial role in elucidating the functions of sirtuins in cellular mechanisms such as gene silencing, DNA repair, and chromosomal stability. Research has shown that this compound can selectively induce cytotoxicity in cancer cells while sparing normal cells .
Medicine
- Cancer Treatment : this compound has demonstrated potential as a therapeutic agent in cancer treatment. It has been shown to inhibit various cancer cell lines effectively; for instance, it inhibited 36 out of 56 cell lines tested by more than 50% at a concentration of 10 micromolar . The inhibition of SIRT2 leads to the degradation of the c-Myc oncoprotein, which is often overexpressed in cancers .
Target Enzymes
- SIRT2 : this compound selectively inhibits SIRT2, leading to significant effects on cellular processes associated with cancer progression.
- SIRT6 : The compound also acts on SIRT6, although its primary focus has been on SIRT2 due to its pronounced effects on cancer cells .
Biochemical Pathways
The inhibition of SIRT2 affects several pathways:
- Promotes c-Myc ubiquitination and degradation.
- Alters acetylation levels of histones and non-histone proteins, which can lead to changes in gene expression profiles .
Table 1: Inhibition Potency of this compound
Compound | Target Enzyme | IC50 (μM) | Cell Type |
---|---|---|---|
This compound | SIRT2 | 10 | Various Cancer Cell Lines |
This compound Peptide BH-TM4 | SIRT6 | 1.7 | Live Cells |
This compound | Non-Cancerous | >50 | Normal Cell Lines |
Table 2: Selective Cytotoxicity Profile
Cell Line | IC50 (μM) | Response |
---|---|---|
MCF-7 (Breast Cancer) | 8.4 | Sensitive |
MDA-MB-468 (Breast Cancer) | 10 | Sensitive |
HEK293 (Normal) | >50 | Resistant |
Case Study 1: Anticancer Effects
A study conducted by Lin et al. demonstrated that this compound effectively inhibited SIRT2 in various cancer cell lines, leading to reduced levels of c-Myc. This study highlighted the potential for this compound as a targeted therapy for cancers driven by c-Myc overexpression .
Case Study 2: Developmental Therapeutics Program Screening
This compound was screened against approximately 60 cancer cell lines at the National Cancer Institute. The results indicated a broad spectrum of anticancer activity, particularly against leukemia and colorectal cancer cell lines . This underscores the compound's potential utility in developing new cancer therapies.
Comparaison Avec Des Composés Similaires
Composés similaires
Composés à base de thioacétamide : Ces composés inhibent également les sirtuines mais sont moins puissants que le thiomyristoyle.
AGK2 : Un inhibiteur sélectif de SIRT2 avec des caractéristiques structurelles différentes.
SirReal2 : Un autre inhibiteur de SIRT2 avec des propriétés de liaison distinctes.
Unicité
Le Thiomyristoyle est unique en raison de ses fortes interactions hydrophobes avec le site actif de l'enzyme, ce qui en fait un inhibiteur très puissant. Sa capacité à inhiber à la fois SIRT2 et SIRT6 le distingue des autres inhibiteurs de sirtuines .
Activité Biologique
Thiomyristoyl, a derivative of myristic acid, has garnered significant attention in biomedical research due to its biological activity, particularly as an inhibitor of sirtuins, a family of NAD+-dependent deacylases. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Sirtuins
Sirtuins are a class of proteins that play critical roles in regulating cellular processes such as aging, metabolism, and stress responses. There are seven known human sirtuins (SIRT1-7), each with distinct functions and tissue distributions. Inhibitors of sirtuins have been explored for their potential therapeutic applications in cancer, neurodegenerative diseases, and metabolic disorders.
This compound compounds exhibit potent inhibitory effects on specific sirtuins:
- SIRT6 Inhibition : this compound peptides have been identified as effective cell-permeable inhibitors of SIRT6. They exploit the enzyme's defatty-acylase activity to modulate various biological pathways. The most potent this compound peptide demonstrated an IC50 value of 1.7 μM against SIRT6, indicating significant inhibition potential .
- SIRT2 Selectivity : A this compound lysine compound (TM) has shown remarkable selectivity towards SIRT2 with an IC50 value as low as 0.028 μM. This compound promotes the degradation of the c-Myc oncoprotein, which is crucial for tumor growth and maintenance in various cancers .
1. Anticancer Activity
Research has demonstrated that this compound compounds can selectively target cancer cells while sparing non-cancerous cells. In studies involving breast cancer models:
- In Vivo Efficacy : TM was tested in xenograft models using the triple-negative breast cancer cell line MDA-MB-231. Results showed that TM significantly inhibited tumor growth compared to control groups, with histopathological examinations revealing increased necrosis in tumors treated with TM .
- Cell Viability Assays : Various human breast cancer cell lines exhibited differential susceptibility to TM treatment, with non-cancerous cell lines showing much lower sensitivity .
2. Colitis Amelioration
Recent studies indicated that this compound can ameliorate ulcerative colitis (UC) by inhibiting T cell differentiation and metabolic reprogramming associated with UC progression. This suggests that this compound may have broader implications in inflammatory diseases .
Data Tables
The following tables summarize key findings regarding the inhibitory effects of this compound on different sirtuins:
Compound | Target Sirtuin | IC50 (μM) | Biological Effect |
---|---|---|---|
This compound Peptide (BH-TM4) | SIRT6 | 1.7 | Inhibits deacetylation and promotes TNFα secretion |
This compound Lysine (TM) | SIRT2 | 0.028 | Induces c-Myc degradation; anticancer effects |
Other this compound Analogues | SIRT1/SIRT3 | >100 | Limited inhibition |
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39)/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQGLLUJIVNREL-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of Thiomyristoyl and how does this interaction affect cellular processes?
A1: this compound acts as a potent and cell-permeable inhibitor of Sirtuin 2 (SIRT2) [, , , , , ]. SIRT2 is a member of the sirtuin family of nicotinamide adenine dinucleotide-dependent protein lysine deacylases, involved in various cellular processes like gene expression, metabolism, and aging. By inhibiting SIRT2, this compound has been shown to:
- Block Th17 cell differentiation: this compound disrupts the STAT3/IL-6 signaling pathway, leading to decreased production of IL-17A and a lower percentage of Th17 cells [, ]. This effect is linked to its ability to ameliorate colitis in mouse models.
- Promote K-Ras4a lysine fatty-acylation: While SIRT2 typically removes fatty acyl groups from K-Ras4a, this compound inhibits this demyristoylation activity, leading to increased K-Ras4a lysine fatty-acylation [].
- Induce cell cycle arrest and apoptosis: Inhibition of SIRT2 by this compound has been linked to decreased cell growth, inhibited clonogenic potential, and ultimately cell death in certain cancer cells [, ].
Q2: How does the structure of this compound contribute to its activity and selectivity towards SIRT2?
A2: While the provided abstracts don't offer detailed structural data on this compound itself, research suggests it acts as a substrate mimic for SIRT2 [, ]. The this compound group likely occupies the enzyme's active site, preventing the binding and deacylation of its natural substrates.
Q3: What in vitro and in vivo models have been used to investigate the efficacy of this compound?
A3: Researchers have employed various models to study this compound's effects:
- In vitro: this compound's impact on Th17 cell differentiation has been assessed using human peripheral blood mononuclear cells (PBMCs) differentiated in vitro []. Additionally, its effects on cell proliferation, clonogenicity, and apoptosis have been studied in various cancer cell lines [, ].
- In vivo: this compound's therapeutic potential in colitis has been investigated using a dextran sulphate sodium salt (DSS)-induced colitis mouse model [, ]. It has also shown promising results in an orthotopic xenograft model of atypical teratoid rhabdoid tumor (ATRT) [].
Q4: What are the limitations of this compound and what strategies are being explored to overcome them?
A4: One major limitation of this compound is its low aqueous solubility, which can hinder its bioavailability and clinical application []. To address this, researchers have developed a glucose-conjugated this compound analog with improved solubility []. This analog, though not cell permeable itself, allowed for the crystallization and structural analysis of the SIRT2-inhibitor complex, paving the way for structure-based drug design.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.